N,N'-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide
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Overview
Description
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is known for its unique structural features, which include two naphthyl groups attached to an ethylenediamine backbone. It is commonly used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide typically involves the reaction of 1-(2-naphthyl)ethylamine with ethylenediamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthyl compounds.
Scientific Research Applications
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The naphthyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: Similar in structure but with different substituents.
N,N’-Diethylethylenediamine: Another ethylenediamine derivative with different alkyl groups.
Uniqueness
N,N’-Bis(1-(2-naphthyl)ethyl)ethylenediamine dihydrobromide is unique due to the presence of two naphthyl groups, which enhance its binding affinity and reactivity compared to other similar compounds. This structural feature makes it particularly useful in applications requiring strong and specific interactions with molecular targets.
Properties
CAS No. |
101418-44-4 |
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Molecular Formula |
C26H30Br2N2 |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
1-naphthalen-2-ylethyl-[2-(1-naphthalen-2-ylethylazaniumyl)ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H28N2.2BrH/c1-19(23-13-11-21-7-3-5-9-25(21)17-23)27-15-16-28-20(2)24-14-12-22-8-4-6-10-26(22)18-24;;/h3-14,17-20,27-28H,15-16H2,1-2H3;2*1H |
InChI Key |
XPNVRTAVLWVBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)[NH2+]CC[NH2+]C(C)C3=CC4=CC=CC=C4C=C3.[Br-].[Br-] |
Origin of Product |
United States |
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